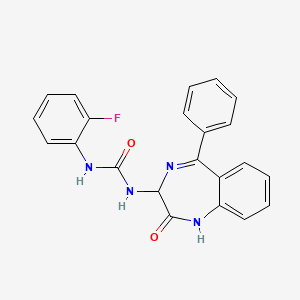

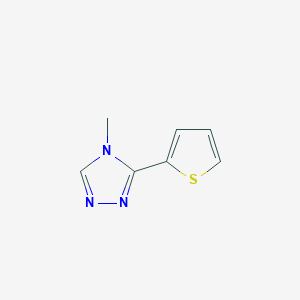

![molecular formula C17H16N4OS2 B2548962 3,6-二甲基-2-[(6-甲基-1H-苯并咪唑-2-基)甲基硫代]噻吩并[2,3-d]嘧啶-4-酮 CAS No. 878699-51-5](/img/structure/B2548962.png)

3,6-二甲基-2-[(6-甲基-1H-苯并咪唑-2-基)甲基硫代]噻吩并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one is a derivative of thieno[2,3-d]pyrimidin-4-one, which is a heterocyclic compound. The structure of this compound suggests that it may have interesting physicochemical properties and biological activity due to the presence of the thieno[2,3-d]pyrimidin-4-one core and the benzimidazole moiety.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-one derivatives typically involves the construction of the pyrimidine ring followed by the introduction of various substituents at strategic positions on the ring. For example, the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones starts from 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. The position of the sulfur atom within the fused ring system can significantly influence the electronic properties of the molecule, as seen in the comparison of electronic spectra between different isomers . The benzimidazole group attached to the thieno[2,3-d]pyrimidin-4-one core in the compound of interest is likely to further modulate its electronic and biological properties.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including alkylation, aminomethylation, acylation, and cyanoethylation, to yield a range of substituted derivatives . These reactions are typically used to modify the biological activity of the compounds and to explore structure-activity relationships.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-one derivatives are influenced by their molecular structure. The presence of different substituents can affect the solubility, melting point, and stability of these compounds. The electronic spectra of these molecules can provide insights into their electronic structure and potential reactivity . The biological activities of these compounds, such as anti-inflammatory, CNS depressant, and antimicrobial activities, are also important aspects of their chemical properties and have been explored in various studies .

科学研究应用

合成及生物活性

- 已合成与特定化学结构相关的化合物并评估其杀虫和抗菌潜力。合成涉及微波辐照环缩合,对粉蚧昆虫和选定的微生物表现出一些活性 (P. P. Deohate & Kalpana A. Palaspagar, 2020)。

- 一项研究合成了 2-芳甲基和 2-芳甲基-3-甲基取代衍生物,并将它们的性质与位置异构体化合物和苯并异构体进行了比较,揭示了电子光谱和生物活性谱的差异 (A. Zadorozhny 等人,2010)。

抗菌和抗肿瘤活性

- 合成了含有噻唑并[3,2-a]嘧啶和嘧啶并[2,1-b]噻嗪部分的新型杂环系统,并对金黄色葡萄球菌显示出有希望的抗菌活性 (S. Sirakanyan 等人,2015)。

- S-烷基苯并咪唑-噻吩并嘧啶的合成证明了对铜绿假单胞菌的 TrmD 具有高亲和力,并对革兰氏阳性菌和革兰氏阴性菌以及白色念珠菌菌株表现出抗菌特性 (S. Vlasov 等人,2021)。

- 合成了一系列化合物并评估了它们对肝癌、结肠癌和肺癌细胞系的体外活性,其中一些显示出比标准药物阿霉素更高的活性 (Hoda Atapour-Mashhad 等人,2017)。

合成技术和化学分析

- 研究开发了用于合成嘧啶衍生物的各种合成方法和分析,包括固态荧光性质和计算分析,以了解这些化合物的结构和性质 (Kenichirou Yokota 等人,2012)。

属性

IUPAC Name |

3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS2/c1-9-4-5-12-13(6-9)19-14(18-12)8-23-17-20-15-11(7-10(2)24-15)16(22)21(17)3/h4-7H,8H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGKUZXEDIYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CSC3=NC4=C(C=C(S4)C)C(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

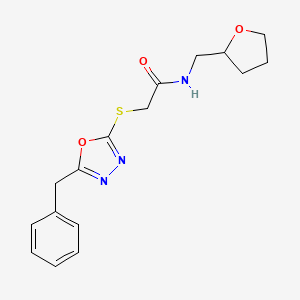

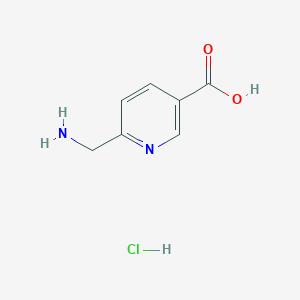

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

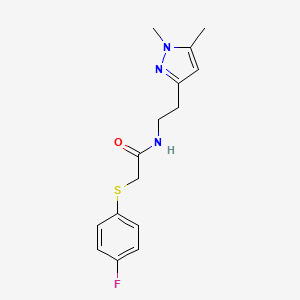

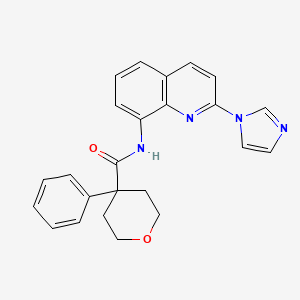

![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)

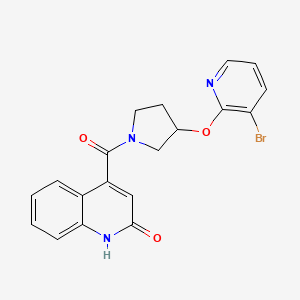

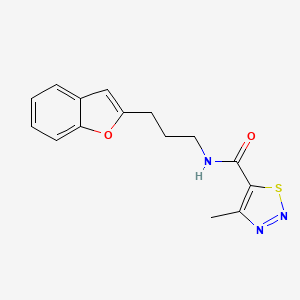

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)